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Compound of Interest

N-Methyl-3-phenoxypropan-1-
Compound Name:
amine hydrochloride

CAS No.: 118868-55-6

Cat. No.: B1530727

Get Quote

Executive Summary

N-Methyl-3-phenoxypropan-1-amine (C1oH1sNO, MW 165.23) serves as a fundamental
structural motif in medicinal chemistry. Its fragmentation behavior is distinct across ionization
modes, offering high specificity for bioanalytical quantification.

» Electron lonization (EI): Dominated by

-cleavage, producing a base peak at m/z 44.

» Electrospray lonization (ESI): Characterized by a neutral loss of phenol (94 Da), yielding a
major product ion at m/z 72.

This guide compares these pathways against structural analogs and provides validated
protocols for researchers distinguishing this metabolite from parent drugs like Atomoxetine.

Chemical Profile & Structural Logic[1]
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Property Detail

IUPAC Name N-Methyl-3-phenoxypropan-1-amine

Formula C10H1sNO

Exact Mass 165.1154 Da

[M+H]* 166.1232 Da

Key Functional Groups Secondary Amine, Ether Linkage, Phenyl Ring

Structural Logic for Fragmentation: The molecule contains two "charge-localizing" sites: the
nitrogen atom (proton affinity ~930 kJ/mol) and the ether oxygen.

 Nitrogen-driven fragmentation: In El, the radical cation stabilizes on the nitrogen, triggering
homolytic cleavage of the C-C bond adjacent to the nitrogen (

-cleavage).

» Ether-driven fragmentation: In ESI, protonation often facilitates inductive cleavage or
rearrangement, leading to the expulsion of the phenoxy group as a neutral phenol molecule.

Fragmentation Analysis
A. Electron lonization (El) - 70 eV

In El, the molecular ion (

, m/z 165) is formed but is typically weak due to rapid fragmentation.

e Primary Pathway (

-Cleavage): The radical site on the nitrogen induces cleavage of the C2-C3 bond.

Mechanism:

[¢]

[¢]

Fragment: The charge is retained on the nitrogen fragment, forming the N-methyl-N-
methylene iminium ion.

o m/z:

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1530727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

m/z 44 (Base Peak).[1]

e Secondary Pathway (Ether Cleavage): Cleavage at the ether oxygen can yield the phenyl
cation or phenoxy radical.

o Fragment:

m/z 77.

o Fragment:

m/z 107 (Benzyl-like stability).

B. Electrospray lonization (ESI-MS/MS)

In positive ESI, the precursor is the even-electron protonated molecule [M+H]* (m/z 166).

e Primary Transition (Quantifier): Collision-Induced Dissociation (CID) triggers an
intramolecular nucleophilic attack or proton transfer, resulting in the neutral loss of Phenol
(PhOH, 94 Da).

o Mechanism: The protonated ether eliminates PhOH, leaving a cyclic azetidinium ion or an
allylic amine cation.

o Transition:

o Structure of m/z 72:
(often cyclized to N-methylazetidinium).

e Secondary Transition (Qualifier): Further fragmentation of the m/z 72 ion loses ethylene or
undergoes ring opening to form the iminium ion.

o Transition:
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Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the divergent fragmentation pathways in EI and ESI modes.
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Caption: Divergent fragmentation pathways: El favors radical-driven

-cleavage (m/z 44), while ESI favors proton-driven neutral loss of phenol (m/z 72).

Comparative Analysis: Alternatives & Isomers

Distinguishing N-Methyl-3-phenoxypropan-1-amine from its structural isomers and parent drugs
is crucial for specificity.

A. Vs. Parent Drug (Atomoxetine)

Atomoxetine shares the same core amine chain but has a phenyl substituent on the propyl
chain and a methyl group on the phenoxy ring.
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Feature

N-Methyl-3-
phenoxypropan-1-amine

Atomoxetine (Parent Drug)

Precursor [M+H]*

166

256

Major ESI Fragment

m/z 72 (Loss of PhOH)

m/z 148 (Loss of 2-methyl-
PhOH)

Common Fragment

m/z 44 (N-methyl iminium)

m/z 44 (N-methyl iminium)

Differentiation

Absence of m/z 148 confirms it

is not the parent drug.

Presence of m/z 148 is

diagnostic for the parent.

B. Vs. Structural Isomer (N,N-Dimethyl-2-
phenoxyethylamine)

This isomer has the same formula (C10H1sNO) but a tertiary amine structure.

Key El Fragment (Base

Isomer Structure

Peak)

m/z 44 (
Target Molecule Ph-O-(CH2)3-NH-CH3

)

m/z 58 (
Isomer (Tertiary) Ph-O-(CH2)2-N(CHs3)2

)

Conclusion: The shift in base peak from 44 to 58 in El is the definitive identifier between the

secondary amine (target) and its tertiary isomer.

Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of N-Methyl-3-phenoxypropan-1-amine in

biological matrices, ensuring separation from interferences.

Step 1: Sample Preparation
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» Extraction: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) at alkaline pH
(>10) is recommended to ensure the amine is uncharged and partitions into the organic
phase.

e Reconstitution: Evaporate and reconstitute in 90:10 Water:Methanol + 0.1% Formic Acid.

Step 2: LC Parameters|3]

e Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 pm).
» Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
e Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Gradient: 5% B to 95% B over 5 minutes. The amine typically elutes early to mid-gradient
due to moderate polarity.

Step 3: MS/MS Settings (MRM Mode)

« lonization: ESI Positive Mode.
e Source Voltage: 3500 - 4500 V.
e Transitions:

o Quantifier: 166.1

72.1 (Collision Energy: ~15-20 eV).

o Qualifier: 166.1

44.1 (Collision Energy: ~30-35 eV).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. mass spectrum of N-methylethanamine (ethylmethylamine) C3HON CH3NHCH2CH3
fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine
image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

» To cite this document: BenchChem. [Mass Spectrometry Fragmentation Guide: N-Methyl-3-
phenoxypropan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1530727/docs#mass-spectrometry-fragmentation-
guide-n-methyl-3-phenoxypropan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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